molecular formula C15H14N2O2 B4688979 3-[(4-methylbenzoyl)amino]benzamide

3-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B4688979
M. Wt: 254.28 g/mol
InChI Key: KLWDDLVHQUZKSQ-UHFFFAOYSA-N
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Description

3-[(4-methylbenzoyl)amino]benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an aminobenzamide scaffold, which is recognized in scientific literature as a valid framework for investigating enzyme inhibition. This scaffold has been identified as a potential inhibitor for targets such as the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing type 2 diabetes . The presence of the 4-methylbenzoyl group may influence the compound's binding affinity and selectivity, making it a valuable template for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in hit-to-lead optimization campaigns, biochemical screening, and as a building block for synthesizing more complex molecules for various research applications. Handling Note: For safe laboratory practices, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-5-7-11(8-6-10)15(19)17-13-4-2-3-12(9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWDDLVHQUZKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(Anilinocarbonothioyl) Benzamide Derivatives (Antioxidant Activity)

Compounds A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) and H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) exhibit potent antioxidant activity, with 87.7% inhibition for H10 and 86.6% for A8 in carbon tetrachloride-challenged rat models . These derivatives demonstrate that:

  • Electron-donating groups (e.g., methoxy, hydroxyl) enhance radical-scavenging activity.
  • The thiourea moiety (N–C=S) contributes to redox activity.
Compound Substituents Activity (% Inhibition) Molecular Formula
A8 4-Hydroxyphenyl 86.6% C₁₄H₁₁N₃O₂S
H10 4-Methoxyphenyl 87.7% C₁₅H₁₃N₃O₂S

3-Chloro-N-(4-{[(4-Methoxybenzoyl)carbamothioyl]amino}phenyl)benzamide

This compound (CAS: 333739-94-9) introduces a chloro group at the benzamide’s 3-position and a methoxybenzoyl-thiourea side chain . Key properties include:

  • Increased molecular weight (C₂₂H₁₇ClN₄O₃S; 476.91 g/mol).

3-Amino-N-(3-Chloro-2-Methylphenyl)-4-Methoxybenzamide

This analog (CAS: 63969-05-1) features:

  • A 3-amino-4-methoxybenzamide core.
  • A 3-chloro-2-methylphenyl substituent, increasing steric bulk .

3-[(2-Ethylbutanoyl)amino]-N-(4-Methoxyphenyl)benzamide

With a branched 2-ethylbutanoyl group (C₂₀H₂₄N₂O₃; 340.42 g/mol), this derivative highlights:

  • Reduced polarity compared to the parent compound, as indicated by a predicted density of 1.166 g/cm³ .
  • Potential for altered pharmacokinetics due to the acyl group’s hydrophobicity.

4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-Methylphenyl)benzamide

This derivative (C₂₃H₂₂N₂O₃; 374.43 g/mol) incorporates a 4-methoxyphenyl acetyl group, which may enhance binding to aromatic receptor pockets . The 3-methylphenyl substituent could influence steric interactions in biological targets.

Key Structural and Functional Insights

  • Substituent Position : Meta-substitution (3-position) on the benzamide core is common among active analogs, suggesting a preference for specific spatial arrangements in target binding.
  • Electron-Donating Groups : Methoxy and hydroxyl groups correlate with enhanced antioxidant activity .
  • Lipophilicity vs. Solubility : Chloro and alkyl/acyl groups improve lipophilicity but may reduce aqueous solubility, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-[(4-methylbenzoyl)amino]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzoyl chloride with 3-aminobenzamide under basic conditions (e.g., using Na₂CO₃ or Et₃N in dichloromethane). Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios. Monitoring via TLC and purification via column chromatography ensures yield optimization. Hazard assessments for reagents like acyl chlorides and proper ventilation are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic proton environments and confirms amide bond formation. DMSO-d₆ is preferred for solubility and hydrogen-bond analysis.
  • IR Spectroscopy : Validates carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Confirms molecular weight and fragmentation patterns.
    Cross-referencing with X-ray crystallography (if crystalline) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Conduct Ames testing to assess mutagenicity (as seen in structurally similar anomeric amides) . Use PPE (gloves, lab coats) and fume hoods to mitigate exposure risks. Store in airtight containers at –20°C to prevent decomposition. Reference OSHA guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?

  • Methodological Answer :

  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoyl moiety to improve enzyme-binding affinity.
  • Bioisosteric Replacement : Replace the methyl group with a thiophene or triazole ring to modulate lipophilicity and metabolic stability.
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) and validate via SPR or ITC binding assays .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • SHELX Refinement : Apply twin refinement and anisotropic displacement parameters for disordered structures. Validate using R-factor convergence (<5%) and residual density maps.
  • Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond angles or torsional strains .

Q. How do solvent polarity and pH influence the stability of this compound in biological assays?

  • Methodological Answer :

  • Stability Studies : Use HPLC-UV to monitor degradation kinetics in PBS (pH 7.4) vs. acidic buffers (pH 2.0).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may induce aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .

Q. What computational approaches predict the pharmacokinetic profile of this compound analogs?

  • Methodological Answer :

  • ADMET Prediction : Utilize SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability.
  • MD Simulations : Run GROMACS simulations to assess membrane permeability and plasma protein binding (e.g., albumin) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across in vitro studies?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays with standardized concentrations (IC₅₀ values) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
  • Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance across replicates .

Experimental Design Considerations

Q. What in vitro models best evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Cell Line Panels : Use NCI-60 or patient-derived xenograft (PDX) cells for broad-spectrum activity screening.
  • Mechanistic Studies : Combine RNA-seq and phosphoproteomics to map signaling pathways (e.g., PI3K/AKT/mTOR).
  • Resistance Profiling : Generate isogenic resistant cell lines via chronic drug exposure to identify compensatory mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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